molecular formula C12H24N2O B6278513 rac-(2R,6S)-2,6-dimethyl-4-[(piperidin-4-yl)methyl]morpholine, cis CAS No. 1938456-46-2

rac-(2R,6S)-2,6-dimethyl-4-[(piperidin-4-yl)methyl]morpholine, cis

Cat. No. B6278513
CAS RN: 1938456-46-2
M. Wt: 212.3
InChI Key:
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Description

Rac-(2R,6S)-2,6-dimethyl-4-[(piperidin-4-yl)methyl]morpholine, cis (also known as R-cis-DMPM) is a cyclic organic compound with a wide range of applications in scientific research. It is an isomer of rac-(2S,6S)-2,6-dimethyl-4-[(piperidin-4-yl)methyl]morpholine, cis (R-trans-DMPM). R-cis-DMPM is a chiral compound, meaning it exists in two different forms that are mirror images of each other. It has been used in a variety of scientific research applications, including as a substrate for enzyme reactions, as a catalyst in organic synthesis, and as a ligand for metal complexes.

Scientific Research Applications

R-cis-DMPM has a number of applications in scientific research. It has been used as a substrate for enzyme reactions, as a catalyst in organic synthesis, and as a ligand for metal complexes. It has also been used in the study of enzyme kinetics, as a reagent in organic synthesis, and as a ligand in metal-catalyzed reactions.

Mechanism of Action

R-cis-DMPM is a chiral compound, meaning it exists in two different forms that are mirror images of each other. The two forms have different properties, and the properties of each form can be used in different ways. For example, when R-cis-DMPM is used as a substrate for enzyme reactions, the two forms can be used to study the stereoselectivity of the enzyme. When R-cis-DMPM is used as a ligand for metal complexes, the two forms can be used to study the stereoselectivity of the metal complex.
Biochemical and Physiological Effects
R-cis-DMPM has been used in a variety of scientific research applications, and its effects on biochemical and physiological processes have been studied. In general, R-cis-DMPM has been found to be non-toxic and non-irritating when used in laboratory experiments. It has also been found to have no significant effect on enzyme activity or physiological processes.

Advantages and Limitations for Lab Experiments

R-cis-DMPM has several advantages for use in laboratory experiments. It is a non-toxic and non-irritating compound, making it safe to use in experiments. It is also relatively inexpensive and easy to obtain, making it a convenient reagent for use in laboratory experiments. However, there are some limitations to its use in laboratory experiments. R-cis-DMPM is a chiral compound, and the two forms of the compound have different properties. This can make it difficult to obtain consistent results when using the compound in experiments.

Future Directions

R-cis-DMPM has a wide range of potential applications in scientific research. In the future, it could be used to study the stereoselectivity of enzymes and metal complexes, as well as in organic synthesis. It could also be used to study the effects of chiral compounds on biochemical and physiological processes. Additionally, it could be used to develop new catalysts for use in organic synthesis. Finally, it could be used to develop new drugs or pharmaceuticals.

Synthesis Methods

R-cis-DMPM can be synthesized by a variety of methods. One of the most common methods involves the reaction of piperidine and dimethylformamide in the presence of a catalyst such as sodium ethoxide. This reaction produces a mixture of the cis and trans isomers of R-cis-DMPM, which can be separated by chromatography. Another method involves the reaction of piperidine and dimethylsulfoxide in the presence of a catalyst such as sodium ethoxide. This reaction produces a mixture of the cis and trans isomers of R-cis-DMPM, which can also be separated by chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(2R,6S)-2,6-dimethyl-4-[(piperidin-4-yl)methyl]morpholine, cis involves the reaction of 2,6-dimethylmorpholine with piperidine and formaldehyde in the presence of a catalyst to form the desired compound.", "Starting Materials": [ "2,6-dimethylmorpholine", "piperidine", "formaldehyde", "catalyst" ], "Reaction": [ "Mix 2,6-dimethylmorpholine, piperidine, and formaldehyde in a suitable solvent.", "Add a catalyst such as p-toluenesulfonic acid or sulfuric acid to the mixture.", "Heat the mixture under reflux for several hours.", "Cool the mixture and extract the product with a suitable solvent.", "Purify the product by recrystallization or column chromatography." ] }

CAS RN

1938456-46-2

Product Name

rac-(2R,6S)-2,6-dimethyl-4-[(piperidin-4-yl)methyl]morpholine, cis

Molecular Formula

C12H24N2O

Molecular Weight

212.3

Purity

0

Origin of Product

United States

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